3,3-Difluorocyclobutyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

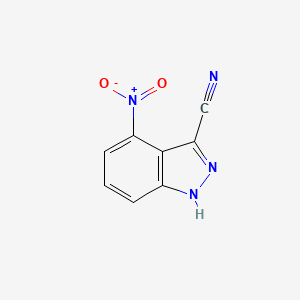

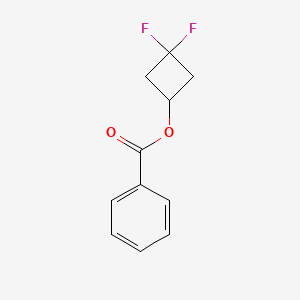

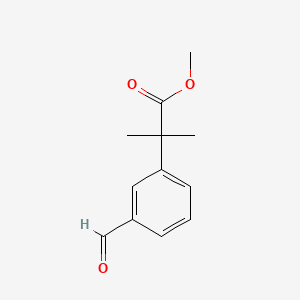

“3,3-Difluorocyclobutyl benzoate” is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “3,3-Difluorocyclobutyl benzoate” consists of a cyclobutyl ring with two fluorine atoms attached at the 3,3-positions, and a benzoate group attached via an oxygen atom . The exact mass and monoisotopic mass of the compound are both 212.06488588 g/mol .

Physical And Chemical Properties Analysis

“3,3-Difluorocyclobutyl benzoate” is a solid compound . It has a topological polar surface area of 26.3 Ų and a complexity of 239 . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has three rotatable bonds .

Applications De Recherche Scientifique

Synthesis of Building Blocks

3,3-Difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, can be synthesized through the multigram synthesis approach. Ethyl 3,3-difluorocyclobutanecarboxylate serves as a common synthetic intermediate for these derivatives, demonstrating the versatility of 3,3-difluorocyclobutyl benzoate in the synthesis of various chemical compounds (Ryabukhin et al., 2018).

Enzymatic Reduction in Anaerobic Aromatic Metabolism

In the context of anaerobic aromatic metabolism, benzoyl-coenzyme A, a central intermediate, is reduced to alicyclic compounds, potentially involving 3,3-difluorocyclobutyl benzoate or its derivatives. This reaction is crucial in the biological Birch reduction process, highlighting the compound's significance in biochemical pathways (Koch et al., 1993).

Photocatalytic Hydrodefluorination

The directed photocatalytic hydrodefluorination of fluorinated aryl benzoates, including 3,3-difluorocyclobutyl benzoate, is a method for accessing various fluorinated arenes. This approach, characterized by mild conditions and excellent regioselectivity, is ideal for complex synthesis, demonstrating the compound's utility in advanced chemical synthesis (Kharbanda & Weaver, 2023).

Benzoate Catabolism in Bacteria

3,3-Difluorocyclobutyl benzoate, as part of benzoic acid derivatives, is involved in the aerobic catabolism pathway in bacteria. This includes the conversion of benzoyl-CoA to various CoA thioesters, indicating the compound's role in microbial metabolic processes (Zaar et al., 2001).

Synthesis of Fluoromethyl Derivatives

The compound is used in the synthesis of fluoromethyl derivatives of carbocyclic oxetanocin A, highlighting its role in the development of novel chemical entities with potential therapeutic applications (Sato et al., 1996).

Safety And Hazards

The safety data sheet of “3,3-Difluorocyclobutyl benzoate” indicates that it may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . It is recommended to handle this compound with appropriate safety equipment and follow standard laboratory safety procedures .

Propriétés

IUPAC Name |

(3,3-difluorocyclobutyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHRWBARKVNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676688 |

Source

|

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocyclobutyl benzoate | |

CAS RN |

1215071-19-4 |

Source

|

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)

![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)

![[3,4'-Bipyridine]-5-carbaldehyde](/img/structure/B567916.png)

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)